molecular formula C12H22N2O4 B087711 cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester CAS No. 1217684-50-8

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Cat. No. B087711
M. Wt: 258.31 g/mol
InChI Key: JZMRLHYTQICGLN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS number 1217684-50-8 .


Synthesis Analysis

The synthesis of compounds similar to “cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester” involves various methods. For instance, the protodeboronation of 2° alkyl boronic esters can yield Boc-protected pyrrolidines . Furthermore, the 3° alkyl boronic ester bearing a tert-butylester group can be smoothly protodeboronated .

Scientific Research Applications

  • GABAA Receptor Agonist

    • Isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position (also known as “4-piperidinecarboxylic acid”), acts as a GABAA receptor partial agonist .
    • GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting central nervous system activity, and agonists for these receptors have potential applications in treating conditions like anxiety, insomnia, and epilepsy .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
  • Biosynthesis of Natural Alkaloids

    • In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
    • Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate 3 as the precursor to cyclize into D1-piperideine 4 .

properties

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRLHYTQICGLN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650680
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

CAS RN

1217684-50-8
Record name Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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